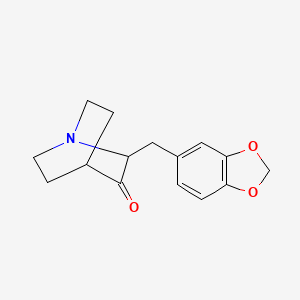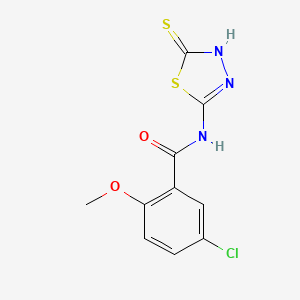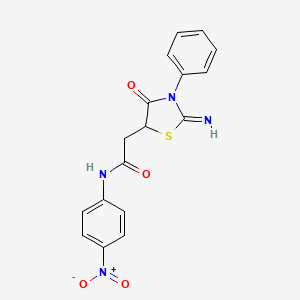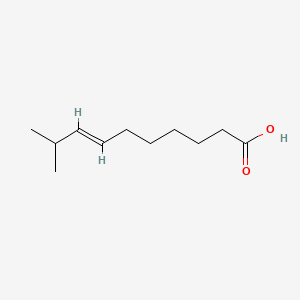
trans-9-Methyl-7-decenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-9-Methyl-7-decenoic acid: is a mono-unsaturated fatty acid with a ten-carbon chain and a double bond at the seventh position. This compound is relatively rare in nature and is part of the decenoic acid family, which includes various isomers with different positions and configurations of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-9-Methyl-7-decenoic acid can be synthesized through various methods, including olefin metathesis and biotransformation. Olefin metathesis involves the rearrangement of carbon-carbon double bonds in the presence of catalysts such as Grubbs’ catalysts. This method is commonly used for the synthesis of unsaturated fatty acids from vegetable oils and fatty acids .
Industrial Production Methods: Industrial production of this compound often involves the biotransformation of fatty acid methyl esters. This process utilizes microorganisms to convert methyl decanoate to the desired unsaturated fatty acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Trans-9-Methyl-7-decenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fatty acids.
Substitution: The double bond allows for various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Scientific Research Applications
Trans-9-Methyl-7-decenoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable plastics, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of trans-9-Methyl-7-decenoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes, modulating their activity and influencing various metabolic pathways .
Comparison with Similar Compounds
Trans-2-decenoic acid: Known for its flavoring properties and biofilm disintegration capabilities.
Trans-3-decenoic acid: Found in some natural extracts and used in flavoring.
Trans-4-decenoic acid: Used as a flavoring agent and in the synthesis of various chemicals.
Uniqueness: Trans-9-Methyl-7-decenoic acid is unique due to its specific position of the double bond and the presence of a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61229-05-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(E)-9-methyldec-7-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-6-4-3-5-7-9-11(12)13/h6,8,10H,3-5,7,9H2,1-2H3,(H,12,13)/b8-6+ |
InChI Key |
MAXWNMPBFJYJBB-SOFGYWHQSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCCC(=O)O |
Canonical SMILES |
CC(C)C=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-1-(4-chlorophenyl)-4-[(2-ethyl-6-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B14153069.png)
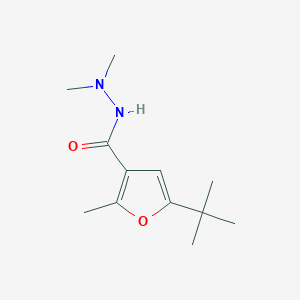
![4-[4-Methyl-6-(4-nitrophenoxy)pyrimidin-2-yl]morpholine](/img/structure/B14153080.png)
![2-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14153083.png)
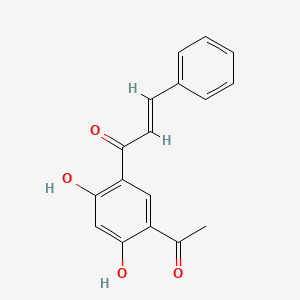
![2-[3-(Trimethylsilyl)propyl]decanoic acid](/img/structure/B14153089.png)
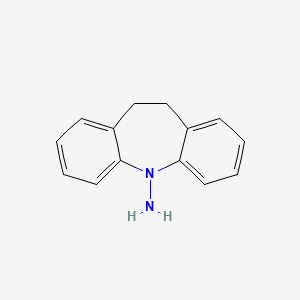
![2-(4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14153116.png)

![3-Amino-7,8-dimethoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione](/img/structure/B14153121.png)
![(1-{[(E)-thiophen-2-ylmethylidene]amino}-1H-benzimidazol-2-yl)methanol](/img/structure/B14153132.png)
